Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of reagents and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
Uniqueness
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetyl-6-cyanopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)12-6-10(5-11(7-15)17-12)8-16-13(19)20-14(2,3)4/h5-6H,8H2,1-4H3,(H,16,19) |
InChI Key |
RIZXWDMZBJOYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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